tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate
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Overview
Description
“tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate” is a chemical compound with the molecular weight of 291.14 . The IUPAC name of this compound is tert-butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-7-ene-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15BrN2O3/c1-9(2,3)15-8(14)13-5-10(6-13)4-7(11)12-16-10/h4,12H,5-6H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 291.14 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Scientific Research Applications
Synthesis and Chemical Properties
Stereochemical Analysis and Cycloaddition Reactions : Chiaroni et al. (2000) reported the synthesis of derivatives of 5-oxa-2,6-diazaspiro[3.4]octan-1-one, including a tert-butyl variant, through stereospecific [3+2] 1,3-cycloaddition reactions. This study highlights the compound's role in forming diverse molecular structures (Chiaroni et al., 2000).
Molecular Structure and Conformation : A research by Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, examining its molecular structure and crystallography, indicating its utility in understanding spatial molecular conformations (Moriguchi et al., 2014).
Utilization in Spirocycle Synthesis : Meyers et al. (2009) discussed the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating its use in developing novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Pharmacological Research and Potential Applications
Radiopharmaceutical Research : Xiao-shu He et al. (1994) synthesized a tert-butyl derivative as a radioligand for diazepam insensitive benzodiazepine receptors, indicating its potential use in neuropharmacological research and imaging (Xiao-shu He et al., 1994).
Conformational Analysis in Peptidomimetics : Fernandez et al. (2002) synthesized 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, using tert-butyl derivatives for conformational analysis in peptide synthesis. This research suggests its application in designing constrained surrogates for dipeptides (Fernandez et al., 2002).
Potential in Organic Synthesis
Role in Organic Synthesis : Research by Vorona et al. (2007) involved the synthesis and structural modification of tert-butyl ester derivatives, showcasing the compound's versatility in organic synthesis (Vorona et al., 2007).
Applications in Synthesis of Amino Acids : Limbach et al. (2009) demonstrated the use of tert-butyl derivatives in synthesizing cyclopropyl-containing amino acids, highlighting its importance in the creation of novel amino acids and peptidomimetics (Limbach et al., 2009).
Cephalosporin Drug Production : Sun Na-na (2010) discussed the use of a tert-butyl derivative as an intermediate in cephalosporin drug production, emphasizing its role in pharmaceutical manufacturing (Sun Na-na, 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O3/c1-9(2,3)15-8(14)13-5-10(6-13)4-7(11)12-16-10/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZGNSYXTVKXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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